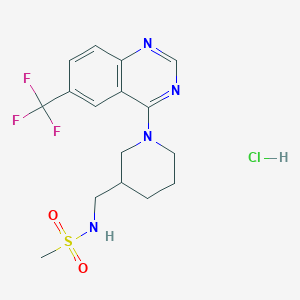

SRI-37330 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C16H20ClF3N4O2S |

|---|---|

分子量 |

424.9 g/mol |

IUPAC名 |

N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C16H19F3N4O2S.ClH/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15;/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3;1H |

InChIキー |

SIWGSSRKYJTJTF-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)NCC1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C(F)(F)F.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SRI-37330 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRI-37330 hydrochloride is a novel, orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in preclinical studies. Its primary mechanism of action is the potent and specific inhibition of Thioredoxin-Interacting Protein (TXNIP) expression. By downregulating TXNIP, SRI-37330 sets off a cascade of beneficial metabolic effects, including the suppression of glucagon (B607659) secretion, reduction of hepatic glucose output, and reversal of hepatic steatosis. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with SRI-37330.

Core Mechanism of Action: TXNIP Inhibition

The central mechanism through which SRI-37330 exerts its therapeutic effects is by inhibiting the expression of TXNIP.[1][2][3][4][5] TXNIP is a key regulator of cellular stress and metabolism, and its expression is significantly elevated under diabetic conditions.[3][4][6][7] SRI-37330 acts at the transcriptional level, inhibiting the activity of the TXNIP promoter.[3][7][8] This leads to a dose-dependent reduction in both TXNIP mRNA and protein levels.[7][8]

The inhibition of TXNIP by SRI-37330 has been observed across different species and cell types, including rat INS-1 cells, primary mouse islets, and, crucially, in isolated human pancreatic islets.[3][4][8] RNA sequencing of human islets treated with SRI-37330 confirmed the specific inhibition of the TXNIP signaling pathway.[3][7]

Downstream Effects of TXNIP Inhibition by SRI-37330

The SRI-37330-mediated reduction in TXNIP levels leads to several key downstream effects that contribute to its anti-diabetic phenotype:

-

Inhibition of Glucagon Secretion and Action: SRI-37330 treatment has been shown to inhibit glucagon secretion from pancreatic alpha cells.[1][2][3][4] This is a critical effect, as hyperglucagonemia is a major contributor to hyperglycemia in diabetes.

-

Reduction of Hepatic Glucose Production: By suppressing glucagon signaling and potentially through direct effects on the liver, SRI-37330 reduces hepatic glucose production.[1][2][3][4][6] This helps to lower overall blood glucose levels.

-

Reversal of Hepatic Steatosis: Preclinical studies have demonstrated that SRI-37330 can reverse hepatic steatosis (fatty liver), a common comorbidity of diabetes and obesity.[1][2][4][6]

-

Improved Glucose Homeostasis: The combined effects on glucagon, and hepatic glucose production lead to significant improvements in overall glucose homeostasis, as demonstrated in mouse models of both type 1 and type 2 diabetes.[4][6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SRI-37330.

| Parameter | Value | Cell Line/Model | Conditions | Reference |

| IC50 for TXNIP mRNA expression | 0.64 µM | INS-1 cells | - | [2][8][10] |

| Inhibition of TXNIP promoter activity | ~70% | - | - | [7] |

| SRI-37330 Concentration (in vitro) | 1 µM | INS-1 cells | 24 hours | [1][2] |

| SRI-37330 Concentration (in vitro) | 5 µM | TC1-6 cells, Primary hepatocytes | 24 hours | [1][2] |

| SRI-37330 Dosage (in vivo) | 100 mg/kg | Male C57BL/6J mice | In drinking water, 3 weeks | [1][2] |

Key Experimental Protocols

In Vitro TXNIP Expression Assay

-

Cell Line: INS-1 (rat insulinoma) cells.

-

Treatment: Cells are incubated with varying concentrations of this compound (e.g., 0-10 µM) for 24 hours.

-

RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA levels of TXNIP. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Protein Analysis (Western Blot): Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for TXNIP and a loading control (e.g., β-actin).

Glucagon Secretion Assay

-

Cell Line: TC1-6 (mouse pancreatic alpha) cells.

-

Treatment: Cells are treated with SRI-37330 (e.g., 5 µM) for 24 hours.

-

Glucagon Measurement: The cell culture supernatant is collected, and the concentration of secreted glucagon is measured using a commercially available ELISA kit.

In Vivo Efficacy in a Mouse Model of Diabetes

-

Animal Model: Streptozotocin (STZ)-induced diabetic mice or db/db mice (a model of obesity-induced type 2 diabetes).

-

Treatment: SRI-37330 is administered to the mice, for example, at a dose of 100 mg/kg in their drinking water for a period of 3 weeks.[1][2]

-

Parameters Measured:

-

Blood glucose levels are monitored regularly.

-

Serum glucagon levels are measured by ELISA.

-

Glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) are performed to assess glucose homeostasis.

-

At the end of the study, liver tissue is collected for histological analysis to assess hepatic steatosis.

-

Visualizing the Mechanism and Workflows

The following diagrams illustrate the signaling pathway of SRI-37330 and a typical experimental workflow.

Caption: Signaling pathway of SRI-37330 action.

Caption: General experimental workflow for SRI-37330 evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Research & Innovation | UAB News [uab.edu]

- 8. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to SRI-37330 Hydrochloride: A Novel TXNIP Inhibitor for Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37330 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] Emerging as a promising therapeutic candidate for type 2 diabetes, this compound has demonstrated significant anti-diabetic effects in preclinical studies.[1][5][6] this compound effectively lowers blood glucose levels by inhibiting glucagon (B607659) secretion and function, reducing hepatic glucose production, and reversing hepatic steatosis.[1][4][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Compound Details

| Property | Value |

| IUPAC Name | N-((1-(6-(trifluoromethyl)quinazolin-4-yl)piperidin-3-yl)methyl)methanesulfonamide hydrochloride |

| Synonyms | SRI-37330 HCl, SRI37330 hydrochloride |

| Chemical Formula | C₁₆H₂₀ClF₃N₄O₂S |

| Molecular Weight | 424.87 g/mol |

| CAS Number | 2322245-49-6 |

| Mechanism of Action | Thioredoxin-Interacting Protein (TXNIP) Inhibitor |

| Primary Indication | Type 2 Diabetes |

| Biological Effects | Inhibits glucagon secretion, reduces hepatic glucose production, reverses hepatic steatosis |

Quantitative Biological Data

Table 2.1: In Vitro Efficacy

| Assay | Cell Line | Concentration | Result |

| TXNIP Promoter Activity Inhibition | INS-1 | 1 µM (24 h) | ~70% inhibition of human TXNIP promoter activity |

| TXNIP mRNA and Protein Inhibition | INS-1 | 1 µM (24 h) | Significant inhibition |

| Polymerase II Binding Inhibition | INS-1 | 5 µM (24 h) | Inhibition of Pol II binding to TXNIP promoter E-box |

| Glucagon Secretion Inhibition | αTC1-6 | 5 µM (24 h) | Lowered glucagon secretion |

| Glucagon-Induced Glucose Output Inhibition | Primary Hepatocytes | 0-5 µM (24 h) | Inhibition of glucose output |

| IC₅₀ for TXNIP Expression Inhibition | INS-1 | N/A | 0.64 µM |

Table 2.2: In Vivo Efficacy in Mouse Models

| Mouse Model | Treatment | Duration | Key Findings |

| C57BL/6J (Male) | 100 mg/kg, p.o. (in drinking water) | 3 weeks | Well tolerated, decreased glucagon secretion and action, blocked hepatic glucose output |

| Obesity-induced | 100 mg/kg, p.o. (in drinking water) | 3 weeks | Reversal of diabetes and hepatic steatosis |

| Streptozotocin-induced | 100 mg/kg, p.o. (in drinking water) | 3 weeks | Reversal of diabetes and hepatic steatosis |

Mechanism of Action and Signaling Pathways

This compound exerts its primary effect by inhibiting the expression of TXNIP. TXNIP is a key regulator of cellular stress and is induced by glucose. By inhibiting TXNIP, SRI-37330 initiates a cascade of downstream effects that contribute to its anti-diabetic properties.

Inhibition of TXNIP Expression

SRI-37330 directly inhibits the transcriptional activity of the TXNIP promoter.[1] This leads to a reduction in both TXNIP mRNA and protein levels, thereby alleviating the detrimental effects of TXNIP overexpression in diabetic states.

References

- 1. diacomp.org [diacomp.org]

- 2. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low-Dose Streptozotocin Induction Protocol (mouse) [slack.protocols.io:8443]

- 4. researchgate.net [researchgate.net]

- 5. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

SRI-37330 Hydrochloride: A Potent TXNIP Inhibitor for Cardiometabolic Disease Research

An In-depth Technical Guide on the Mechanism of Action, Efficacy, and Experimental Evaluation of a Novel Therapeutic Candidate

Abstract

SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). TXNIP is a critical regulator of cellular stress and metabolism, and its upregulation is implicated in the pathogenesis of type 1 and type 2 diabetes and associated complications. SRI-37330 has demonstrated significant anti-diabetic properties in preclinical models by inhibiting TXNIP expression, thereby reducing glucagon (B607659) secretion, decreasing hepatic glucose production, and reversing hepatic steatosis.[1][2][3][4] This technical guide provides a comprehensive overview of SRI-37330, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction to TXNIP and its Role in Disease

Thioredoxin-interacting protein (TXNIP) is an endogenous inhibitor of thioredoxin (TRX), a key antioxidant protein that maintains cellular redox balance. Under conditions of cellular stress, such as hyperglycemia, TXNIP expression is markedly increased.[2] Elevated TXNIP levels contribute to pancreatic beta-cell apoptosis, insulin (B600854) resistance, and inflammation through several mechanisms:

-

Inhibition of Thioredoxin: By binding to and inhibiting TRX, TXNIP promotes oxidative stress, leading to cellular damage.[5]

-

Activation of the NLRP3 Inflammasome: TXNIP can directly bind to and activate the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[6][7]

-

Induction of Apoptosis: TXNIP can translocate to the mitochondria and promote apoptosis by modulating the ASK1 signaling pathway.[6]

Given its central role in these pathological processes, inhibition of TXNIP has emerged as a promising therapeutic strategy for diabetes and other cardiometabolic diseases.

This compound: A Novel TXNIP Inhibitor

SRI-37330 is a substituted quinazoline (B50416) sulfonamide identified through high-throughput screening of 300,000 compounds.[3][8] It acts as a potent inhibitor of TXNIP expression at the transcriptional level.[3]

Mechanism of Action

SRI-37330 inhibits the promoter activity of the TXNIP gene, leading to a dose-dependent decrease in both TXNIP mRNA and protein levels.[1][3][8] This inhibitory effect has been observed in various cell types, including rat INS-1 cells, primary mouse islets, and human islets, even under high-glucose conditions.[3][8] By downregulating TXNIP, SRI-37330 effectively mitigates the downstream pathological effects of elevated TXNIP, including reduced glucagon secretion from pancreatic alpha cells and decreased hepatic glucose production.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SRI-37330.

Table 1: In Vitro Efficacy of SRI-37330

| Parameter | Cell Line/System | Value | Reference |

| IC50 for TXNIP mRNA expression | INS-1 cells | 0.64 µM | [3][9] |

| Inhibition of human TXNIP promoter activity | INS-1 cells | ~70% at 1 µM | [3] |

| Inhibition of TXNIP protein expression | INS-1 cells | Dose-dependent | [3] |

| Inhibition of glucagon secretion | TC1-6 cells | Significant at 5 µM | [1][4] |

| Inhibition of glucagon-induced glucose output | Primary mouse hepatocytes | Dose-dependent (0-5 µM) | [1][4] |

Table 2: In Vivo Efficacy of SRI-37330 in Mouse Models

| Animal Model | Treatment | Key Findings | Reference |

| C57BL/6J mice | 100 mg/kg in drinking water for 3 weeks | Decreased glucagon secretion, blocked hepatic glucose output | [1][4] |

| Streptozotocin (STZ)-induced diabetic mice | Oral administration | Maintained normal blood glucose levels | [3][10][11] |

| db/db mice (model of type 2 diabetes) | Oral administration | Normalized blood glucose levels, reversed hepatic steatosis | [3][10] |

Signaling Pathways and Experimental Workflows

TXNIP Signaling Pathway

The following diagram illustrates the central role of TXNIP in cellular stress and the points of intervention by SRI-37330.

Experimental Workflow for Evaluating SRI-37330 In Vitro

This diagram outlines a typical workflow for assessing the in vitro efficacy of SRI-37330.

Detailed Experimental Protocols

TXNIP Promoter Activity Assay (Luciferase Reporter Assay)

This assay measures the effect of SRI-37330 on the transcriptional activity of the TXNIP gene promoter.

-

Cell Culture and Transfection:

-

Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 10 mM HEPES, and 50 µM β-mercaptoethanol.

-

Seed cells in 24-well plates.

-

Co-transfect cells with a luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid for normalization.

-

-

Treatment and Lysis:

-

24 hours post-transfection, treat the cells with SRI-37330 at various concentrations (e.g., 0.1 to 10 µM) or vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells using a passive lysis buffer.

-

-

Luminescence Measurement:

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Quantitative Real-Time PCR (qRT-PCR) for TXNIP mRNA Expression

This protocol quantifies the levels of TXNIP mRNA in cells treated with SRI-37330.

-

RNA Isolation and cDNA Synthesis:

-

Culture and treat cells as described above.

-

Isolate total RNA using a commercial RNA isolation kit.

-

Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using a SYBR Green-based master mix and primers specific for TXNIP and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.

-

Western Blotting for TXNIP Protein Expression

This method detects and quantifies the amount of TXNIP protein in cell lysates.

-

Protein Extraction and Quantification:

-

Lyse treated cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against TXNIP overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Studies in Diabetic Mouse Models

This model is used to study type 1 diabetes.

-

Induction of Diabetes:

-

Administer multiple low doses of STZ (e.g., 40-50 mg/kg) intraperitoneally to C57BL/6J mice for five consecutive days.

-

Monitor blood glucose levels to confirm the development of hyperglycemia.

-

-

SRI-37330 Treatment:

-

Administer SRI-37330 orally, for example, by adding it to the drinking water (e.g., 100 mg/kg/day) or by oral gavage.

-

-

Monitoring:

-

Monitor blood glucose levels, body weight, and food and water intake regularly.

-

At the end of the study, collect blood and tissues for further analysis (e.g., serum glucagon levels, islet histology).

-

These mice have a mutation in the leptin receptor and spontaneously develop obesity, insulin resistance, and hyperglycemia.

-

Treatment:

-

Begin treatment with SRI-37330 in db/db mice at an age when they exhibit clear signs of diabetes (e.g., 8-10 weeks old).

-

Administer SRI-37330 orally as described above.

-

-

Monitoring and Analysis:

-

Perform regular monitoring of blood glucose, body weight, and metabolic parameters.

-

Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

-

At the end of the study, analyze liver tissue for steatosis and other relevant markers.

-

Safety and Pharmacokinetics

Preclinical studies have shown that SRI-37330 is orally bioavailable and well-tolerated in mice, with no observed toxicity at therapeutic doses.[3][11] Further studies are required to fully characterize its pharmacokinetic profile and long-term safety in larger animal models before it can proceed to clinical trials.[2]

Conclusion

This compound is a promising therapeutic candidate for the treatment of diabetes and related metabolic disorders. Its novel mechanism of action, targeting the transcriptional regulation of TXNIP, offers a distinct advantage over existing therapies. The comprehensive data from in vitro and in vivo studies highlight its potential to correct multiple pathophysiological defects in diabetes, including hyperglycemia, hyperglucagonemia, and hepatic steatosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of SRI-37330 and other TXNIP inhibitors. Further research is warranted to translate these promising preclinical findings into clinical applications for the benefit of patients with cardiometabolic diseases.

References

- 1. Thioredoxin-Interacting Protein Stimulates Its Own Expression via a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin-Interacting Protein (TXNIP) Suppresses Expression of Glutamine Synthetase by Inducing Oxidative Stress in Retinal Muller Glia Under Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of gene expression of isolated pancreatic islets during pretransplant culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 9. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]

- 10. Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reframeDB [reframedb.org]

The Discovery and Synthesis of SRI-37330 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] Its discovery represents a significant advancement in the pursuit of targeted therapies for diabetes. By inhibiting the expression of TXNIP, SRI-37330 has demonstrated potent anti-diabetic effects in preclinical models, primarily through the modulation of glucagon (B607659) secretion and hepatic glucose production.[2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the fields of biomedical research and drug development.

Discovery of this compound

The identification of SRI-37330 was the culmination of a decade-long research effort targeting TXNIP, a protein identified as a key glucose-induced gene in human pancreatic islets.[5][6] Elevated TXNIP levels are associated with pancreatic beta-cell apoptosis and dysfunction, making it a compelling therapeutic target for diabetes.[4]

The discovery process began with a high-throughput screening (HTS) campaign of approximately 300,000 small molecules.[3][5] This was followed by extensive medicinal chemistry optimization to identify a lead compound with desirable efficacy, pharmacokinetic properties, and a favorable safety profile.[3]

High-Throughput Screening Workflow

The HTS workflow was designed to identify compounds that could inhibit the expression of the TXNIP gene.

Synthesis of this compound

SRI-37330 is a substituted quinazoline (B50416) sulfonamide.[3] While a detailed, step-by-step synthesis protocol is not publicly available, a plausible synthetic route can be constructed based on the supplementary information from the primary publication by Thielen et al. (2020) and general organic synthesis principles.

The synthesis involves a multi-step process, likely starting from commercially available precursors to construct the quinazoline and piperidine (B6355638) ring systems, followed by their coupling and final functionalization.

Plausible Synthetic Pathway

Biological Activity and Mechanism of Action

SRI-37330 exerts its anti-diabetic effects by inhibiting the expression of TXNIP. This leads to a cascade of downstream effects that ultimately improve glucose homeostasis.

Quantitative In Vitro and In Vivo Data

| Parameter | Value | Species/Cell Line | Conditions | Reference |

| IC50 for TXNIP mRNA expression | 0.64 µM | INS-1 (rat insulinoma) cells | [2] | |

| Inhibition of human TXNIP promoter activity | ~70% | INS-1 cells | 1 µM SRI-37330, 24 hours | [1][5] |

| In vivo administration (mice) | 100 mg/kg in drinking water | C57BL/6J mice | 3 weeks | [1] |

| Effect on fasting serum glucagon | Lowered | C57BL/6J mice | 100 mg/kg in drinking water, 3 weeks | [3] |

| Effect on hepatic glucose production | Decreased | C57BL/6J mice | 100 mg/kg in drinking water, 3 weeks | [3] |

| Effect on hepatic steatosis | Reversed | Obesity- and STZ-induced diabetic mice | 100 mg/kg in drinking water | [1] |

Signaling Pathway

SRI-37330 inhibits the transcription of the TXNIP gene. The transcription of TXNIP is known to be regulated by the transcription factor ChREBP (Carbohydrate Response Element-Binding Protein). By inhibiting TXNIP expression, SRI-37330 reduces the negative impact of TXNIP on pancreatic alpha-cell function, leading to decreased glucagon secretion. Lower glucagon levels, in turn, reduce hepatic glucose production.

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of SRI-37330, based on standard laboratory methods and details from the primary literature.

TXNIP Promoter Activity Assay (Dual-Luciferase Reporter Assay)

Objective: To quantify the effect of SRI-37330 on the transcriptional activity of the human TXNIP promoter.

Materials:

-

INS-1 cells (or other suitable cell line)

-

Dual-luciferase reporter plasmid containing the human TXNIP promoter upstream of the firefly luciferase gene

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Lipofectamine 2000 or other transfection reagent

-

96-well white, clear-bottom tissue culture plates

-

This compound

-

Dual-Glo® Luciferase Assay System (Promega) or equivalent

-

Luminometer

Procedure:

-

Cell Seeding: Seed INS-1 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TXNIP promoter-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay: a. Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer. b. Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TXNIP promoter activity relative to the vehicle-treated control.

Quantification of TXNIP mRNA Expression (RT-qPCR)

Objective: To measure the effect of SRI-37330 on the mRNA levels of the TXNIP gene.

Materials:

-

INS-1 cells or isolated pancreatic islets

-

This compound

-

TRIzol® reagent or other RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or equivalent

-

SYBR® Green PCR Master Mix (Applied Biosystems) or equivalent

-

Real-time PCR instrument

-

Primers for TXNIP and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

-

Cell Treatment: Treat cells or islets with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using TRIzol® or a similar method according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: a. Prepare the qPCR reaction mixture containing SYBR® Green Master Mix, forward and reverse primers for TXNIP or the housekeeping gene, and cDNA template. b. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Calculate the relative expression of TXNIP mRNA normalized to the housekeeping gene using the ΔΔCt method.

In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To assess the effect of SRI-37330 on glucose clearance in a mouse model.

Materials:

-

C57BL/6J mice (or a relevant diabetic mouse model)

-

This compound (formulated for oral administration)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Handheld glucometer and test strips

-

Restraining device for mice

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Compound Administration: Administer SRI-37330 or vehicle control to the mice for a specified period (e.g., daily for 3 weeks).

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

-

Glucose Challenge: Administer a glucose solution via intraperitoneal (IP) injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose levels over time for both the SRI-37330-treated and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.

Conclusion

This compound is a promising new therapeutic candidate for the treatment of diabetes. Its novel mechanism of action, targeting the expression of TXNIP, offers a distinct approach compared to existing anti-diabetic drugs. The data gathered from preclinical studies demonstrate its potential to not only improve glycemic control but also to address associated pathologies such as hepatic steatosis. Further clinical investigation is warranted to fully elucidate the safety and efficacy of SRI-37330 in human patients. This technical guide provides a comprehensive overview of the foundational research that has brought this promising molecule to the forefront of diabetes drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

SRI-37330 Hydrochloride: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP) that has demonstrated significant anti-diabetic properties in preclinical models of type 1 and type 2 diabetes.[1][2][3] Developed through high-throughput screening of approximately 300,000 compounds followed by extensive medicinal chemistry optimization, SRI-37330 represents a promising therapeutic candidate.[1][2][3][4] This technical guide provides a comprehensive overview of SRI-37330, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

SRI-37330's primary mechanism of action is the inhibition of TXNIP expression.[1][2][4][5] TXNIP is a key regulator of cellular stress and metabolism, and its expression is markedly induced by glucose.[4] In the context of diabetes, elevated TXNIP levels in pancreatic beta-cells are associated with increased apoptosis and dysfunction.[4][5] By suppressing TXNIP, SRI-37330 protects beta-cells from glucotoxicity-induced death and preserves their function.[4]

Beyond its direct effects on beta-cells, SRI-37330 also modulates glucagon (B607659) signaling.[1][2][4][6] The compound has been shown to decrease serum glucagon levels and inhibit hepatic glucose production.[1][2][4][6] This dual action of preserving beta-cell function and curbing excessive glucose release from the liver contributes to its potent glucose-lowering effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of SRI-37330.

Table 1: In Vitro Efficacy

| Parameter | Cell Line | Value | Reference |

| IC50 for TXNIP mRNA expression | INS-1 (rat insulinoma) | 0.64 µM | [7][8][9] |

| TXNIP Promoter Activity Inhibition | INS-1 cells | ~70% | [4] |

Table 2: In Vivo Pharmacokinetics and Safety

| Parameter | Species | Value | Reference |

| Bioavailability (Oral) | Mouse | 95% | [4] |

| Half-life (Oral) | Mouse | 1.5 hours | [4] |

| Toxicity | Mouse | No gross abnormalities or liver pathology up to 800 mg/kg/d for 6 days | [4] |

Table 3: In Vivo Efficacy in Diabetic Mouse Models

| Model | Treatment | Key Findings | Reference |

| Wild-type C57BL/6J mice | 100 mg/kg/day SRI-37330 in drinking water | Significantly lower blood glucose, improved glucose tolerance | [4] |

| Streptozotocin (STZ)-induced diabetes (Type 1 model) | 100 mg/kg/day SRI-37330 post-STZ | Maintained normal blood glucose levels, prevented overt diabetes | [4] |

| db/db mice (Type 2 model) | SRI-37330 in drinking water | Rescued from overt diabetes, reduced serum glucagon, decreased hepatic glucose production | [1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of SRI-37330.

Animal Models

-

Streptozotocin (STZ)-Induced Diabetes (Type 1 Model):

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Induction: Administer multiple low doses of STZ (e.g., 40-50 mg/kg body weight) intraperitoneally for five consecutive days. STZ should be freshly dissolved in a citrate (B86180) buffer (pH 4.5).

-

Confirmation of Diabetes: Monitor blood glucose levels. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

SRI-37330 Administration: SRI-37330 can be administered in the drinking water at a concentration calculated to provide a dose of 100 mg/kg/day, starting either before or after the onset of diabetes.[4]

-

-

db/db Mouse Model (Type 2 Model):

-

Animals: Male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their lean littermates (db/+) as controls.

-

Characteristics: These mice have a spontaneous mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia, which mimics human type 2 diabetes.

-

SRI-37330 Administration: Administer SRI-37330 in the drinking water.

-

In Vivo Metabolic Studies

-

Glucose Tolerance Test (GTT):

-

Fast mice overnight (approximately 16 hours).

-

Record baseline blood glucose from a tail snip.

-

Administer a 2 g/kg body weight bolus of glucose via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Record baseline blood glucose.

-

Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

-

-

Hyperinsulinemic-Euglycemic Clamp:

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) and allow for a 5-7 day recovery period.

-

Fast mice overnight.

-

Infuse a continuous tracer (e.g., [3-³H]-glucose) to measure basal glucose turnover.

-

After a basal period, start a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).

-

Simultaneously, infuse a variable rate of 20% dextrose to maintain euglycemia (blood glucose ~120-140 mg/dL).

-

Collect blood samples at regular intervals to monitor glucose levels and adjust the dextrose infusion rate.

-

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. Basal and insulin-stimulated hepatic glucose production can be calculated from the tracer data.

-

In Vitro Assays

-

TXNIP Promoter Luciferase Reporter Assay:

-

Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Co-transfect cells with a luciferase reporter plasmid containing the human TXNIP promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After 24 hours, treat the cells with varying concentrations of SRI-37330.

-

After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.

-

Normalize the TXNIP promoter-driven firefly luciferase activity to the Renilla luciferase activity.

-

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for TXNIP and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.

-

Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.

-

-

RNA Sequencing of Human Islets:

-

Obtain human pancreatic islets from approved distributors.

-

Culture islets in the presence or absence of SRI-37330 under high glucose conditions (e.g., 25 mM).

-

Isolate total RNA and assess its quality and quantity.

-

Prepare sequencing libraries using a standard kit (e.g., TruSeq RNA Library Prep Kit).

-

Perform high-throughput sequencing on a platform like the Illumina NovaSeq.

-

Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis. RNA sequencing of human islets treated with SRI-37330 revealed specific inhibition of TXNIP signaling pathways.[4]

-

Conclusion

This compound is a potent and specific inhibitor of TXNIP with a multi-faceted anti-diabetic mechanism of action. Its ability to preserve pancreatic beta-cell function, reduce glucagon secretion, and decrease hepatic glucose production makes it a highly promising candidate for the treatment of type 2 diabetes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this novel compound. Further investigation into its long-term efficacy, safety profile in higher-order species, and precise molecular interactions will be crucial for its clinical translation.

References

- 1. ndineuroscience.com [ndineuroscience.com]

- 2. Characterization of the db/db Mouse Model of Type 2 Diabetes | Springer Nature Experiments [experiments.springernature.com]

- 3. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]

- 4. mmpc.org [mmpc.org]

- 5. researchgate.net [researchgate.net]

- 6. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Research & Innovation | UAB News [uab.edu]

The Role of SRI-37330 in Pancreatic Beta-Cell Protection: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37330 is a novel, orally bioavailable small molecule that has demonstrated significant potential in the treatment of diabetes.[1][2] This technical guide provides an in-depth analysis of the core mechanisms of SRI-37330, with a particular focus on its role in protecting pancreatic beta-cells. Through the inhibition of thioredoxin-interacting protein (TXNIP), SRI-37330 has been shown to mitigate beta-cell apoptosis, improve glucose homeostasis, and exert beneficial effects on glucagon (B607659) secretion and hepatic glucose metabolism.[2][3] This document details the signaling pathways involved, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the methodologies cited.

Mechanism of Action: Targeting the TXNIP Pathway

The primary mechanism of action of SRI-37330 is the inhibition of TXNIP expression.[2] TXNIP is a key regulator of cellular stress and is induced by high glucose levels.[3] Elevated TXNIP expression in pancreatic beta-cells is associated with increased oxidative stress, inflammation, and ultimately, apoptosis, contributing to the decline in beta-cell mass and function observed in both type 1 and type 2 diabetes.[3][4]

SRI-37330 acts at the transcriptional level, inhibiting the promoter activity of the TXNIP gene. This leads to a dose-dependent reduction in both TXNIP mRNA and protein levels, thereby protecting beta-cells from glucotoxicity-induced cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on SRI-37330.

Table 1: In Vitro Efficacy of SRI-37330

| Parameter | Cell Line / Islets | Value | Reference |

| IC50 for TXNIP mRNA expression | INS-1 cells | 0.64 µM | [5] |

| TXNIP Promoter Inhibition | INS-1 cells | ~70% | [2] |

Table 2: In Vivo Effects of SRI-37330 in Diabetic Mouse Models

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Blood Glucose | db/db mice | SRI-37330 in drinking water | Normalized | [2] |

| Diabetes Prevention | Streptozotocin-induced | SRI-37330 | Protected from diabetes | [2] |

| Hepatic Steatosis | db/db mice | SRI-37330 in drinking water | Reversed | [2] |

| Glucagon Secretion | Wild-type mice | 100 mg/kg/day p.o. | Decreased | |

| Hepatic Glucose Production | Wild-type mice | 100 mg/kg/day p.o. | Reduced |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study by Thielen et al., Cell Metabolism, 2020.

Cell Culture and Islet Isolation

-

INS-1 and αTC1-6 Cell Culture: Rat insulinoma (INS-1) and mouse alpha-tumor cell (αTC1-6) lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

Primary Islet Isolation: Islets were isolated from mouse pancreata by collagenase digestion followed by Ficoll density gradient centrifugation. Human islets were obtained from approved facilities. Isolated islets were cultured in CMRL-1066 medium containing 5.5 mM glucose, 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Animal Models

-

Streptozotocin (STZ)-Induced Diabetes: Male C57BL/6J mice (8-10 weeks old) were intraperitoneally injected with multiple low doses of STZ (40 mg/kg) for five consecutive days to induce beta-cell destruction.

-

db/db Mice: Obese, diabetic db/db mice on a BKS background were used as a model of type 2 diabetes.

-

SRI-37330 Administration: SRI-37330 was administered to mice in their drinking water (ad libitum) at a concentration calculated to provide a dose of approximately 100 mg/kg/day, or by oral gavage twice daily.[6]

Biochemical and Molecular Assays

-

Quantitative Real-Time PCR (qRT-PCR) for TXNIP: Total RNA was extracted from cells or islets using TRIzol reagent. cDNA was synthesized using a High-Capacity cDNA Reverse Transcription Kit. qRT-PCR was performed using TaqMan Gene Expression Assays for TXNIP, with 18S rRNA as an endogenous control.

-

Western Blotting for TXNIP: Cells or islets were lysed in RIPA buffer. Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against TXNIP. A horseradish peroxidase-conjugated secondary antibody and enhanced chemiluminescence were used for detection.

-

Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay: Islets were pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose for 1 hour. Subsequently, islets were incubated in KRB with 2.8 mM glucose followed by 16.7 mM glucose for 1 hour each. Insulin concentrations in the supernatants were measured by ELISA.

-

Glucagon Secretion Assay: αTC1-6 cells were incubated in KRB buffer with varying glucose concentrations. Glucagon levels in the supernatant were measured by radioimmunoassay.

-

Chromatin Immunoprecipitation (ChIP) Assay: INS-1 cells were treated with SRI-37330, and chromatin was cross-linked with formaldehyde. Chromatin was sheared by sonication and immunoprecipitated with an antibody against RNA Polymerase II or a control IgG. The enrichment of the TXNIP promoter region was quantified by qPCR.

In Vivo Metabolic Studies

-

Glucose and Insulin Tolerance Tests (GTT and ITT): For GTTs, mice were fasted for 6 hours and then given an intraperitoneal (i.p.) injection of glucose (2 g/kg). For ITTs, mice were fasted for 4 hours and then received an i.p. injection of insulin (0.75 U/kg). Blood glucose was measured at various time points from tail vein blood.

-

Hepatic Glucose Production (HGP): HGP was assessed using a hyperinsulinemic-euglycemic clamp study in conscious, unrestrained mice. A primed-continuous infusion of [3-³H]glucose was used to measure the rate of glucose appearance.

Signaling Pathways and Logical Relationships

SRI-37330's inhibition of TXNIP has downstream effects that extend beyond direct beta-cell protection. By reducing TXNIP, SRI-37330 also modulates glucagon secretion from alpha-cells and hepatic glucose production.

Conclusion

SRI-37330 represents a promising therapeutic candidate for diabetes by targeting the underlying mechanisms of beta-cell loss and dysfunction. Its ability to inhibit TXNIP expression provides a multi-pronged approach to improving glycemic control, not only by preserving beta-cell mass but also by favorably modulating glucagon secretion and hepatic glucose output. The preclinical data strongly support the continued investigation of SRI-37330 in clinical settings for the treatment of both type 1 and type 2 diabetes.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Thioredoxin-Interacting Protein as a Novel Potential Therapeutic Target in Diabetes Mellitus and Its Underlying Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugtargetreview.com [drugtargetreview.com]

SRI-37330 Hydrochloride: A Technical Guide to its Glucagon-Inhibiting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). Emerging research has highlighted its potent anti-diabetic properties, primarily mediated through the inhibition of glucagon (B607659) secretion and action. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the glucagonostatic effects of SRI-37330. It is intended to serve as a detailed resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Hyperglucagonemia is a key pathophysiological feature of type 2 diabetes, contributing significantly to hyperglycemia through the stimulation of hepatic glucose production. SRI-37330 has been identified as a promising therapeutic candidate that addresses this aspect of the disease. The compound has been shown to effectively lower blood glucose levels in preclinical models of both type 1 and type 2 diabetes.[1][2] Its primary mechanism of action involves the inhibition of TXNIP, a protein implicated in pancreatic beta-cell apoptosis and the regulation of glucagon secretion.[3][4]

Mechanism of Action: Inhibition of Glucagon Secretion

SRI-37330 exerts its effects on glucagon through a dual mechanism:

-

TXNIP-Dependent Inhibition of Alpha Cell Glucagon Secretion: In pancreatic alpha cells, SRI-37330 inhibits the expression of TXNIP.[4] This leads to a reduction in glucagon secretion. This effect is particularly relevant in hyperglycemic conditions and is not observed under low glucose, which may limit the risk of hypoglycemia.[4]

-

TXNIP-Independent Inhibition of Hepatic Glucagon Sensitivity: In addition to its effects on alpha cells, SRI-37330 also acts directly on the liver to inhibit glucagon-induced glucose output.[5] This hepatic effect is independent of TXNIP and is mediated through the glucagon receptor.[4]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on SRI-37330.

Table 1: In Vitro Efficacy of SRI-37330

| Parameter | Cell Line/System | Concentration/Dose | Result | Citation |

| TXNIP Expression Inhibition (IC50) | INS-1 cells | 0.64 µM | Inhibition of endogenous TXNIP mRNA expression. | [5][6] |

| TXNIP Promoter Activity | INS-1 cells | 1 µM (24h) | ~70% inhibition of human TXNIP promoter activity. | [4][5] |

| TXNIP mRNA and Protein Levels | INS-1 cells | 1 µM (24h) | Inhibition of both mRNA and protein levels. | [5] |

| Glucagon Secretion | TC1-6 cells | 5 µM (24h) | Lowered glucagon secretion. | [5] |

| Glucagon-induced Glucose Output | Primary hepatocytes | 0-5 µM (24h) | Inhibition of glucose output. | [5] |

Table 2: In Vivo Efficacy of SRI-37330

| Animal Model | Administration | Key Findings | Citation |

| Male C57BL/6J mice | 100 mg/kg, p.o. in drinking water for 3 weeks | Decreased glucagon secretion and action, blocked hepatic glucose output, well-tolerated. | [5] |

| Obesity-induced diabetic mice (db/db) | Oral administration | Rescued mice from diabetes, improved glucose homeostasis. | [1][4] |

| Streptozotocin (STZ)-induced diabetic mice | Oral administration | Rescued mice from diabetes, improved glucose homeostasis. | [1][4] |

Experimental Protocols

In Vitro Glucagon Secretion Assay

This protocol is adapted from studies on the alpha cell line TC1-6.

-

Cell Culture: Culture TC1-6 cells in appropriate media and conditions.

-

Treatment: Incubate the cells with SRI-37330 at the desired concentrations (e.g., 5 µM) or vehicle control for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Glucagon Measurement: Measure the concentration of glucagon in the supernatant using a commercially available ELISA kit.

-

Normalization: Normalize glucagon levels to the total protein content of the cell lysate.

TXNIP Promoter Activity Assay (Luciferase Assay)

This protocol describes the assessment of SRI-37330's effect on TXNIP promoter activity in INS-1 cells.

-

Cell Culture and Transfection: Grow INS-1 cells in 12-well plates. Co-transfect the cells with a firefly luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid for normalization.

-

Treatment: After transfection, add SRI-37330 (e.g., 1 µM) to the medium.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Quantitative Real-Time RT-PCR (qRT-PCR) for TXNIP mRNA

This protocol is for measuring the effect of SRI-37330 on TXNIP mRNA levels.

-

Cell/Tissue Treatment: Treat cells or tissues with SRI-37330 as required.

-

RNA Isolation: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using primers specific for TXNIP and a reference gene (e.g., 18S ribosomal RNA) for normalization.

-

Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method.

Immunoblotting for TXNIP Protein

This protocol details the detection of TXNIP protein levels.

-

Protein Extraction: Prepare whole-cell protein extracts from treated cells.

-

Protein Quantification: Determine the protein concentration of the extracts using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody against TXNIP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., actin).

In Vivo Hyperinsulinemic-Euglycemic Clamp

This is a standard procedure to assess insulin (B600854) sensitivity and glucose metabolism in vivo.

-

Animal Preparation: Anesthetize the animal and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling). Allow for a recovery period.

-

Fasting: Fast the animals overnight before the clamp procedure.

-

Basal Period: Infuse a tracer (e.g., [3-³H]glucose) to measure basal glucose turnover.

-

Clamp Period: Start a continuous infusion of insulin. Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

-

Blood Sampling: Collect blood samples at regular intervals to monitor blood glucose and tracer concentrations.

-

Data Analysis: Calculate the glucose infusion rate (GIR) required to maintain euglycemia, which is a measure of insulin sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of SRI-37330 in inhibiting glucagon signaling.

Caption: Workflow for in vitro glucagon secretion assay.

Caption: Workflow for TXNIP promoter activity assay.

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of diabetes. Its unique dual mechanism of inhibiting both glucagon secretion from pancreatic alpha cells and hepatic glucagon action provides a powerful approach to controlling hyperglycemia. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and develop this and similar compounds. The favorable safety profile and oral bioavailability of SRI-37330 observed in preclinical studies underscore its potential for clinical translation.

References

- 1. mmpc.org [mmpc.org]

- 2. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]

- 4. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of SRI-37330 Hydrochloride in the Regulation of Hepatic Glucose Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP) that has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms by which SRI-37330 modulates hepatic glucose production, a critical process in glucose homeostasis. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies for metabolic diseases, particularly type 1 and type 2 diabetes.[1][2]

Introduction

Hyperglycemia, a hallmark of diabetes mellitus, is largely driven by excessive hepatic glucose production (HGP).[4] this compound has emerged as a promising therapeutic candidate that effectively mitigates this pathological process.[1][2] Identified through high-throughput screening of 300,000 compounds, SRI-37330 distinguishes itself from existing anti-diabetic agents through its unique dual mechanism of action: the inhibition of TXNIP and the suppression of glucagon (B607659) signaling.[1][2] This results in a significant reduction in HGP and subsequent improvement in glycemic control in animal models of both type 1 and type 2 diabetes.[1][2] Furthermore, SRI-37330 has been shown to reverse hepatic steatosis, a common comorbidity of diabetes.[1][5]

Mechanism of Action of SRI-37330 on Hepatic Glucose Production

SRI-37330 exerts its effects on HGP primarily by inhibiting the glucagon signaling pathway in the liver.[1] This is a direct effect, independent of its actions on pancreatic islet cells.[1] The molecule has been shown to downregulate glucagon-induced cyclic AMP (cAMP) production in primary hepatocytes, a key second messenger in the glucagon cascade.[1] This leads to the reduced expression of critical gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase 1 (PCK1) and Glucose-6-Phosphatase (G6PC).[1]

Signaling Pathway

The proposed signaling pathway for SRI-37330's action on hepatic glucose production is illustrated below.

Caption: Signaling pathway of SRI-37330 in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of SRI-37330

| Parameter | Cell Line / System | IC50 / Concentration | Effect | Reference |

| TXNIP Expression | INS-1 cells | 0.64 µM | Inhibition of endogenous TXNIP mRNA expression | [6][7] |

| Human TXNIP Promoter Activity | INS-1 cells | 1 µM (24h) | 70% inhibition | [2][3] |

| Glucagon-Induced Glucose Output | Primary Mouse Hepatocytes | 0-5 µM (24h) | Dose-dependent inhibition | [1][3] |

| Glucagon Secretion | αTC1-6 cells | 5 µM (24h) | Lowered glucagon secretion | [1][3] |

Table 2: In Vivo Efficacy of SRI-37330 in Mouse Models

| Animal Model | Treatment | Key Findings | Reference |

| C57BL/6J Mice | 100 mg/kg, p.o. in drinking water for 3 weeks | Lowered serum glucagon levels, inhibited hepatic glucose production, improved glucose homeostasis | [7] |

| db/db Mice (Type 2 Diabetes Model) | Not specified | Rescued from obesity-induced diabetes | [1] |

| Streptozotocin (STZ)-Induced Diabetic Mice (Type 1 Diabetes Model) | Not specified | Protected from and rescued after onset of diabetes | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of SRI-37330.

In Vitro Studies

Cell Culture:

-

INS-1 and αTC1-6 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Primary Mouse Hepatocytes: Isolated from C57BL/6J mice by collagenase perfusion.

Gene Expression Analysis:

-

RNA was extracted using standard methods (e.g., TRIzol).

-

Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of Txnip, Pck1, and G6pc.

Glucose Output Assay:

-

Primary hepatocytes were incubated with SRI-37330 at indicated concentrations for 24 hours.

-

Cells were then stimulated with glucagon (100 nM) in the presence or absence of lactate.

-

Glucose concentration in the medium was measured using a glucose oxidase assay.

In Vivo Studies

Animal Models:

-

C57BL/6J mice: Used for general toxicity and efficacy studies.

-

db/db mice: A genetic model of obesity and type 2 diabetes.

-

Streptozotocin (STZ)-induced diabetic mice: A chemical-induced model of type 1 diabetes.

Drug Administration:

-

This compound was administered orally, typically mixed in the drinking water at a concentration of 100 mg/kg body weight.[7]

Glucose Homeostasis Assessment:

-

Blood glucose levels were monitored regularly.

-

Glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) were performed to assess glucose metabolism.

-

Serum glucagon and insulin levels were measured by ELISA.

Hepatic Analysis:

-

Livers were harvested for gene expression analysis (qRT-PCR) of gluconeogenic enzymes and for histological assessment of hepatic steatosis.

Experimental and Logical Workflows

The logical workflow for the investigation of SRI-37330's effect on hepatic glucose production is depicted below.

Caption: Logical workflow for SRI-37330 development.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for the treatment of diabetes.[1][2] Its ability to directly target and suppress hepatic glucose production through the inhibition of glucagon signaling provides a distinct advantage over many existing therapies.[1][2] The preclinical data strongly support its continued development, with future research focusing on elucidating the precise molecular interactions with the glucagon receptor signaling complex and evaluating its long-term safety and efficacy in human clinical trials. The reversal of hepatic steatosis also suggests a broader therapeutic potential for SRI-37330 in the management of non-alcoholic fatty liver disease (NAFLD).[1][5]

References

- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research & Innovation | UAB News [uab.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Reversal of Hepatic Steatosis by SRI-37330 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is a growing global health concern. The accumulation of triglycerides in hepatocytes can progress to more severe liver pathologies, including steatohepatitis (MASH), fibrosis, and cirrhosis. This technical guide provides an in-depth overview of the pre-clinical compound SRI-37330 hydrochloride and its demonstrated efficacy in reversing hepatic steatosis. We will explore its mechanism of action, present key quantitative data from pivotal studies, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Mechanism of Action: TXNIP Inhibition

SRI-37330 is an orally bioavailable small molecule that acts as a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] TXNIP is a key regulator of cellular redox status and is implicated in various metabolic diseases.[5] In the context of hepatic steatosis and diabetes, elevated glucose levels lead to increased TXNIP expression. SRI-37330 inhibits TXNIP at the transcriptional level, with a reported IC50 of 0.64 μM for TXNIP expression in INS-1 cells.[4] By inhibiting TXNIP, SRI-37330 sets off a cascade of beneficial metabolic effects.[2][3]

Signaling Pathways

SRI-37330, TXNIP Inhibition, and Glucagon (B607659) Signaling

SRI-37330's primary mechanism for reversing hepatic steatosis is linked to its influence on glucagon signaling in the liver.[2] By inhibiting TXNIP, SRI-37330 indirectly modulates the glucagon signaling pathway, leading to reduced hepatic glucose production and a subsequent decrease in the metabolic burden on the liver.[2]

YAP/TAZ-Hippo Signaling Pathway in Hepatic Fibrosis

While a direct molecular link between SRI-37330/TXNIP and the YAP/TAZ pathway has not been definitively established in the reviewed literature, the YAP/TAZ-Hippo pathway is a critical regulator of liver size, regeneration, and fibrosis.[6][7][8][9][10][11][12][13][14] In chronic liver injury, this pathway can become dysregulated, leading to the activation of hepatic stellate cells and subsequent fibrosis. Understanding this pathway is crucial for researchers in the field of liver disease.

References

- 1. Measurement of Liver Triglyceride Content [bio-protocol.org]

- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Hepatocyte Stress Increases Expression of YAP and TAZ in Hepatocytes to Promote Parenchymal Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hippo signaling in the liver: role in development, regeneration and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Hippo Pathway in Liver Homeostasis and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-β and HIPPO Signaling Pathways Interplay in Distinct Hepatic Contexts [xiahepublishing.com]

- 14. Hippo Pathway Activity Influences Liver Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SRI-37330 Hydrochloride: A Potent TXNIP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37330 hydrochloride is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] This potent and selective agent has demonstrated significant therapeutic potential in preclinical models of type 2 diabetes by modulating glucose homeostasis and pancreatic beta-cell function.[3][4] this compound acts by inhibiting the expression of TXNIP, a key regulator of cellular oxidative stress and a crucial player in the pathogenesis of diabetes.[2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a substituted quinazoline (B50416) sulfonamide.[5] The hydrochloride salt form enhances its solubility and suitability for in vivo applications.

| Identifier | Value |

| IUPAC Name | N-((1-(6-(trifluoromethyl)quinazolin-4-yl)piperidin-3-yl)methyl)methanesulfonamide hydrochloride[2][6] |

| CAS Number | 2322245-49-6[2][7] |

| Molecular Formula | C₁₆H₂₀ClF₃N₄O₂S[2][6] |

| Molecular Weight | 424.87 g/mol [2][7] |

| SMILES | CS(=O)(=O)NCC1CN(CCC1)C2=NC=NC3=CC=C(C=C32)C(F)(F)F.Cl[1] |

| InChI | InChI=1S/C16H19F3N4O2S.ClH/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15;/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3;1H[2] |

| InChIKey | SIWGSSRKYJTJTF-UHFFFAOYSA-N[2][6] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects primarily through the inhibition of TXNIP expression.[8] TXNIP is a negative regulator of thioredoxin (Trx), a key antioxidant protein. By inhibiting TXNIP, SRI-37330 enhances Trx activity, thereby reducing oxidative stress and protecting cells from damage. In the context of diabetes, elevated glucose levels lead to an increase in TXNIP expression in pancreatic beta-cells, which contributes to their dysfunction and apoptosis. SRI-37330 has been shown to inhibit the transcription of the TXNIP gene.[1][8]

The proposed signaling pathway for SRI-37330's action on TXNIP is as follows:

Quantitative In Vitro and In Vivo Data

Table 1: In Vitro Activity of SRI-37330

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (TXNIP mRNA expression) | INS-1 (rat insulinoma) | 0.64 µM | [7][9] |

| Inhibition of human TXNIP promoter activity | INS-1 cells (1 µM, 24 h) | ~70% | [2] |

| Inhibition of glucagon secretion | αTC1-6 cells (5 µM, 24 h) | Significant reduction | [1][8] |

| Inhibition of glucagon-induced glucose output | Primary mouse hepatocytes (0-5 µM, 24 h) | Dose-dependent inhibition | [1][8] |

| Inhibition of pyroptosis-related protein expression | FTO overexpressing A549 cells (10 µM, 24h) | Significant reduction | [3] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Wild-type C57BL/6J mice | 100 mg/kg in drinking water for 3 weeks | Decreased glucagon secretion, blocked hepatic glucose output, well-tolerated. | [1][8] |

| Streptozotocin (STZ)-induced diabetic mice | 100 mg/kg in drinking water for 3 weeks | Reversed diabetes and hepatic steatosis. | [1][8] |

| Obesity-induced (db/db) diabetic mice | Not specified | Effectively rescued mice from diabetes. | [2] |

| High-fat diet-induced glucose intolerant mice | 100 mg/kg p.o. in drinking water for 4 weeks | Protected against glucose intolerance. | [3] |

Experimental Protocols

In Vitro Inhibition of TXNIP Expression

-

Cell Line: INS-1 rat insulinoma cells.[9]

-

Methodology:

-

INS-1 cells are cultured under standard conditions.

-

Cells are treated with varying concentrations of SRI-37330 for 24 hours.[1]

-

Total RNA is extracted from the cells.

-

The expression level of TXNIP mRNA is quantified using quantitative real-time PCR (qRT-PCR).[8]

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[9]

-

In Vivo Efficacy in a Diabetic Mouse Model

-

Animal Model: Streptozotocin (STZ)-induced diabetic C57BL/6J mice.[8]

-

Methodology:

-

Diabetes is induced in male C57BL/6J mice by intraperitoneal injection of STZ.

-

Diabetic mice are administered this compound at a dose of 100 mg/kg in their drinking water for a period of 3 weeks.[1][8]

-

Blood glucose levels are monitored regularly.

-

At the end of the treatment period, serum glucagon levels are measured, and hepatic glucose production is assessed.

-

Liver tissue is collected for histological analysis to evaluate hepatic steatosis.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound is a promising therapeutic candidate for the treatment of type 2 diabetes. Its unique mechanism of action, involving the inhibition of TXNIP, addresses key pathological features of the disease, including pancreatic beta-cell dysfunction and excessive glucagon secretion. The preclinical data summarized in this guide highlight its potent anti-diabetic effects and favorable safety profile. Further investigation into the clinical utility of this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. glpbio.cn [glpbio.cn]

- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound supplier | CAS 2322245-49-6| TXNIP inhibitor | AOBIOUS [aobious.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

The Effect of SRI-37330 Hydrochloride on TXNIP Promoter Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin-interacting protein (TXNIP) is a critical regulator of cellular redox balance and is implicated in the pathogenesis of diabetes and other metabolic diseases. Its expression is significantly induced by glucose, leading to pancreatic beta-cell apoptosis and dysfunction. SRI-37330 hydrochloride has emerged as a novel, orally bioavailable small molecule inhibitor of TXNIP, demonstrating potent anti-diabetic properties. This technical guide provides an in-depth analysis of the mechanism by which SRI-37330 inhibits TXNIP promoter activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its inhibitory effect on Thioredoxin-Interacting Protein (TXNIP) primarily at the transcriptional level.[1] The compound was identified through a high-throughput screening of 300,000 small molecules using a luciferase-based assay designed to measure the activity of the full-length human TXNIP promoter.[1] Subsequent studies have confirmed that SRI-37330 leads to a dose-dependent reduction in both TXNIP mRNA and protein levels across various species, including rat, mouse, and human pancreatic islets, even under high glucose conditions.[1][2] The mechanism involves the inhibition of RNA polymerase II (Pol II) binding to the E-box motif region within the TXNIP promoter.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of SRI-37330 on TXNIP expression and promoter activity.

Table 1: In Vitro Efficacy of SRI-37330

| Parameter | Value | Cell Line/System | Conditions | Reference |

| TXNIP Promoter Activity Inhibition | 70% | INS-1 (rat beta cell line) | Not specified | [5] |

| IC50 for TXNIP mRNA Expression | 0.64 µM | INS-1 cells | Not specified | [2][4] |

| TXNIP Promoter Activity Inhibition | Significant | INS-1 cells | 1 µM, 24 h | [3][4] |

| TXNIP mRNA & Protein Inhibition | Significant | INS-1 cells | 1 µM, 24 h | [3][4] |

| Polymerase II Binding Inhibition | Significant | Not specified | 5 µM, 24 h | [3][4] |

Signaling Pathways